ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, Mixture of diastereomers
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Overview
Description
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, a mixture of diastereomers, is a versatile organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of ethyl 2-cyanoacrylate. One common method includes the reaction of ethyl 2-cyanoacrylate with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to enhance the yield and selectivity of the desired product .
Industrial Production Methods
On an industrial scale, the production of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced catalytic methods can optimize the reaction conditions, reducing the formation of by-products and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted cyclopropane derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The cyano and ester groups also play crucial roles in modulating the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-cyano-2-phenylcyclopropane-1-carboxylate: This compound has a phenyl group instead of a methyl group, which affects its chemical reactivity and biological activity.
Methyl 2-cyano-2-methylcyclopropane-1-carboxylate: The methyl ester variant has different solubility and reactivity profiles compared to the ethyl ester.
2-Cyano-2-methylcyclopropane-1-carboxylic acid: The carboxylic acid form is more acidic and can participate in different types of chemical reactions.
These comparisons highlight the unique properties of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, particularly its balance of reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
875-95-6 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-cyano-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)6-4-8(6,2)5-9/h6H,3-4H2,1-2H3 |
InChI Key |
RYOKVXOPSCPLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C)C#N |
Purity |
95 |
Origin of Product |
United States |
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